N-(3-isothiocyanatopropyl)-N-methylaniline
Overview
Description
N-(3-isothiocyanatopropyl)-N-methylaniline is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an aniline moiety substituted with a 3-isothiocyanatopropyl group and a methyl group on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isothiocyanatopropyl)-N-methylaniline typically involves the reaction of N-methylaniline with 3-isothiocyanatopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where N-methylaniline and 3-isothiocyanatopropyl chloride are continuously fed into the reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-isothiocyanatopropyl)-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso and nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Thiourea, carbamate, and thiocarbamate derivatives.
Addition Reactions: New carbon-nitrogen bonded compounds.
Oxidation and Reduction Reactions: Nitroso, nitro, and amine derivatives.
Scientific Research Applications
N-(3-isothiocyanatopropyl)-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties. The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-isothiocyanatopropyl)-N-methylaniline involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound can also interact with cellular signaling pathways, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-isothiocyanatopropyl)aniline
- N-methyl-N-(3-isothiocyanatopropyl)benzylamine
- N-(3-isothiocyanatopropyl)-N-ethylbenzylamine
Uniqueness
N-(3-isothiocyanatopropyl)-N-methylaniline is unique due to the presence of both a methyl group and an isothiocyanate group on the aniline moiety. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The methyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability.
Properties
IUPAC Name |
N-(3-isothiocyanatopropyl)-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-13(9-5-8-12-10-14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXCEEIXYZPQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=C=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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